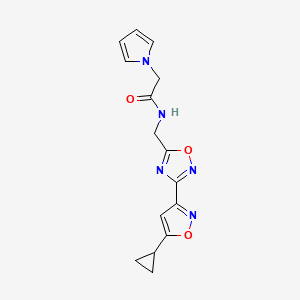

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a cyclopropyl-substituted isoxazole moiety and a pyrrole-containing acetamide side chain. The 1,2,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities, while the cyclopropylisoxazole group introduces steric and electronic complexity that may enhance target selectivity. The pyrrole-acetamide side chain could modulate solubility and binding interactions in biological systems. This compound’s structural uniqueness lies in its hybrid pharmacophore design, combining motifs from diverse bioactive heterocycles .

Properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3/c21-13(9-20-5-1-2-6-20)16-8-14-17-15(19-23-14)11-7-12(22-18-11)10-3-4-10/h1-2,5-7,10H,3-4,8-9H2,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOMDTXVLDQTPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)CN4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Cyclopropylisoxazole : Known for its role in medicinal chemistry, particularly in neuropharmacology.

- Oxadiazole moiety : Associated with various biological activities including anti-inflammatory and anticancer properties.

- Pyrrole unit : Often found in natural products and known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- HDAC Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression. For instance, compounds related to pyrrole derivatives have demonstrated significant HDAC inhibitory activity with IC50 values indicating strong potency against cancer cell lines .

- Antiproliferative Effects : The presence of oxadiazole and isoxazole rings may contribute to antiproliferative effects observed in various cancer models. Compounds with similar structures have been reported to exhibit cytotoxicity against human cancer cell lines .

- Neuroprotective Properties : Some derivatives have shown potential neuroprotective effects, which may be relevant for neurodegenerative diseases .

In Vitro Studies

A summary of relevant studies on the biological activity of similar compounds is presented in the table below:

Case Studies

- HDAC Inhibitors : A study focused on the synthesis and evaluation of a series of HDAC inhibitors found that certain derivatives exhibited superior activity compared to established drugs like chidamide. The structure-activity relationship (SAR) indicated that modifications on the pyrrole cap significantly influenced potency .

- Anticancer Activity : Research involving oxadiazole derivatives highlighted their efficacy against various cancer cell lines, demonstrating IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .

- Neuroprotective Effects : A specific study noted that compounds with similar structural motifs provided protection against neuronal damage in vitro, indicating a promising avenue for treating neurodegenerative conditions .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide exhibit antimicrobial activities. The oxadiazole and isoxazole moieties are known for their ability to inhibit bacterial growth. Research has shown that derivatives of isoxazole have been effective against various strains of bacteria, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The compound's structure suggests it may possess anti-inflammatory properties. Isoxazole derivatives have been studied for their ability to modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Herbicidal Activity

This compound is structurally related to isoxaflutole, a herbicide used in agriculture. Isoxaflutole functions as a pre-emergence herbicide targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is critical in the biosynthesis of carotenoids in plants . This mechanism indicates that the compound could be developed into a selective herbicide for controlling broadleaf and grassy weeds in crops like corn and sugarcane.

Environmental Impact Studies

Research on the environmental impact of isoxaflutole has highlighted its behavior in soil and water systems. Studies indicate that it can degrade under certain conditions, which is critical for assessing its long-term environmental safety . Understanding these dynamics can help in formulating guidelines for its application and monitoring in agricultural practices.

Data Tables

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that a derivative of N-(substituted oxadiazole) exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell wall synthesis, highlighting the potential of this compound class in antibiotic development .

Case Study 2: Herbicidal Efficacy

Field trials conducted on corn crops showed that formulations containing isoxaflutole significantly reduced weed populations compared to untreated controls. The trials assessed various application rates and timings, providing valuable data on optimal usage conditions for effective weed management .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on structurally related 1,2,4-oxadiazole derivatives reported in recent literature (). Key parameters include substituent effects, physicochemical properties, and isomer ratios.

Substituent Effects on Physicochemical Properties

The target compound’s 5-cyclopropylisoxazole and pyrrole-acetamide substituents distinguish it from analogs with phenyl, pyridyl, or phenoxy groups. Below is a comparative table of relevant analogs:

Key Observations :

- Substituent Bulk: The cyclopropylisoxazole group in the target compound introduces greater steric hindrance compared to phenyl or pyridyl groups in analogs (e.g., 11as, 11g).

- Melting Points: Analogs with polar substituents (e.g., 11v with 4-hydroxyphenoxy) exhibit higher melting points (155–158°C) due to enhanced intermolecular hydrogen bonding. The target’s pyrrole group may similarly increase melting points compared to non-polar analogs like 11w.

- Isomer Ratios : All analogs exhibit rotational isomerism (e.g., 3:1 to 4:1 ratios in NMR), attributed to restricted rotation of the N-alkylacetamide bond. The target compound’s pyrrole moiety may alter this ratio due to electronic effects on the amide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.